molecular formula C8H7FO3 B6253646 1-(4-fluoro-2,6-dihydroxyphenyl)ethan-1-one CAS No. 1629031-93-1

1-(4-fluoro-2,6-dihydroxyphenyl)ethan-1-one

Cat. No.: B6253646
CAS No.: 1629031-93-1
M. Wt: 170.1
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Description

1-(4-fluoro-2,6-dihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H7FO3 It is characterized by the presence of a fluoro group and two hydroxyl groups attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-2,6-dihydroxyphenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2,6-dihydroxybenzaldehyde.

    Reaction with Acetylating Agent: The aldehyde group is converted to an ethanone group using an acetylating agent such as acetic anhydride in the presence of a catalyst like pyridine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors to handle significant quantities of starting materials.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-2,6-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-fluoro-2,6-dihydroxybenzoquinone.

    Reduction: Formation of 1-(4-fluoro-2,6-dihydroxyphenyl)ethanol.

    Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-fluoro-2,6-dihydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2,6-dihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluoro-4-hydroxyphenyl)ethan-1-one: Similar structure but with different positioning of the fluoro and hydroxyl groups.

    2,6-dihydroxyacetophenone: Lacks the fluoro group, affecting its chemical properties and reactivity.

    1,1’-(4,6-dihydroxyphenyl)diethanone: Contains an additional ethanone group, leading to different applications and reactivity.

Properties

CAS No.

1629031-93-1

Molecular Formula

C8H7FO3

Molecular Weight

170.1

Purity

95

Origin of Product

United States

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